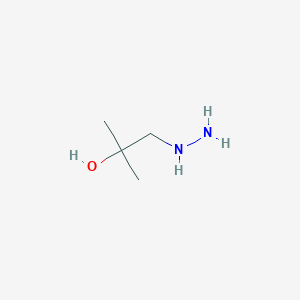

1-Hydrazinyl-2-methylpropan-2-ol

Description

1-Hydrazinyl-2-methylpropan-2-ol is a branched secondary alcohol featuring a hydrazinyl (-NH-NH₂) substituent. Its molecular formula is C₄H₁₂N₂O, with a molecular weight of 104.16 g/mol. The compound’s structure combines a hydroxyl group and a hydrazine moiety on a tertiary carbon, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and coordination chemistry due to its nucleophilic properties .

Properties

IUPAC Name |

1-hydrazinyl-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(2,7)3-6-5/h6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEAMJDERQPMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydrazinyl-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate in the presence of sodium hydroxide. The reaction is typically carried out at 95°C and stirred overnight. After cooling to room temperature, volatiles are removed under reduced pressure .

Another method involves refluxing a mixture of the starting materials in ethanol overnight. The reaction mixture is then evaporated under high vacuum, and the residue is dissolved in ethanol. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, sodium hydroxide, and ethanol. Reaction conditions often involve refluxing, heating, and cooling under reduced pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Hydrazinyl-2-methylpropan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydrazinyl-2-methylpropan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydrazine moiety allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, influencing biological processes and pathways.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of 1-Hydrazinyl-2-methylpropan-2-ol with analogous compounds:

Research Findings and Trends

Recent studies highlight This compound as a precursor for antitubercular agents, leveraging its ability to form stable metal complexes . In contrast, piperazine derivatives dominate CNS drug development due to their blood-brain barrier penetration , while nitroimidazoles remain critical in antiparasitic therapies .

Biological Activity

1-Hydrazinyl-2-methylpropan-2-ol, also known as a hydrazine derivative, has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

This compound is synthesized through various methods, with one common approach involving the reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate in the presence of sodium hydroxide at elevated temperatures. This compound is characterized by its hydrazine functional group, which is crucial for its biological interactions.

Synthetic Routes

| Method | Description |

|---|---|

| Method 1 | Reaction of l-chloro-2-methylpropan-2-ol with hydrazine monohydrate at 95°C. |

| Method 2 | Refluxing a mixture of starting materials in ethanol overnight. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydrazine moiety can form reactive intermediates that may influence cellular processes, including inflammation and immune responses.

Study on Inflammatory Response

A pivotal study highlighted the role of IL-17 in mediating inflammation and how compounds like this compound could potentially inhibit this pathway. The study demonstrated that administration of this compound reduced markers of inflammation in animal models .

Antimicrobial Activity Assessment

While specific data on the antimicrobial activity of this compound is scarce, related studies on hydrazine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential avenue for further research into the antimicrobial properties of this compound.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Hydrazine | Simple hydrazine derivative | Broad applications but less specificity |

| Hydroxylamine | Similar reactivity | Different structural features; used in various reactions |

| This compound | Contains both hydroxyl and methyl groups | Specific anti-inflammatory and potential antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.